An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(2-fluoropyridin-4-yl)ethane
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(2-fluoropyridin-4-yl)ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization of the novel compound 1,2-Bis(2-fluoropyridin-4-yl)ethane. Due to the limited publicly available data on this specific molecule (CAS 954097-21-3), this document outlines a plausible and scientifically sound approach to its synthesis and provides expected analytical data based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science who are interested in the preparation and properties of fluorinated pyridine derivatives.
Introduction
Fluorinated pyridine scaffolds are of significant interest in drug discovery and development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. The title compound, 1,2-Bis(2-fluoropyridin-4-yl)ethane, represents a potentially valuable building block or therapeutic agent, combining the features of the 2-fluoropyridine moiety with a flexible ethane linker. This document details a proposed synthetic pathway and the expected analytical characteristics of this compound.
Proposed Synthetic Pathway
A plausible synthetic route to 1,2-Bis(2-fluoropyridin-4-yl)ethane is proposed to proceed via a two-step process, starting from commercially available 4-cyano-2-fluoropyridine. The first step involves the synthesis of the key intermediate, 1-(2-fluoropyridin-4-yl)ethan-1-one, followed by a reductive coupling reaction to yield the target molecule.
Figure 1: Proposed two-step synthesis of 1,2-Bis(2-fluoropyridin-4-yl)ethane.
Experimental Protocols
3.1. Synthesis of 1-(2-fluoropyridin-4-yl)ethan-1-one
This procedure describes the synthesis of the ketone intermediate via a Grignard reaction with 4-cyano-2-fluoropyridine.
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Materials:
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4-Cyano-2-fluoropyridine
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Methylmagnesium bromide (3.0 M solution in diethyl ether)
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Anhydrous diethyl ether
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Hydrochloric acid (2 M)
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Saturated aqueous sodium bicarbonate
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Anhydrous magnesium sulfate
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Standard glassware for inert atmosphere reactions
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Procedure:
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A solution of 4-cyano-2-fluoropyridine (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an argon atmosphere.
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The solution is cooled to 0 °C in an ice bath.
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Methylmagnesium bromide (1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
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The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C.
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The mixture is stirred vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.
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The aqueous layer is separated and neutralized with saturated aqueous sodium bicarbonate.
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The aqueous layer is extracted with diethyl ether (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 1-(2-fluoropyridin-4-yl)ethan-1-one.
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3.2. Synthesis of 1,2-Bis(2-fluoropyridin-4-yl)ethane
This procedure outlines the reductive coupling of the ketone intermediate using a low-valent titanium reagent (McMurry reaction).
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Materials:
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1-(2-fluoropyridin-4-yl)ethan-1-one
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Zinc dust
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Titanium(IV) chloride
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Anhydrous tetrahydrofuran (THF)
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Aqueous potassium carbonate solution (10%)
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Standard glassware for inert atmosphere reactions
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Procedure:
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In a flame-dried, two-necked round-bottom flask under an argon atmosphere, zinc dust (4.0 eq) is suspended in anhydrous THF.
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The suspension is cooled to 0 °C, and titanium(IV) chloride (2.0 eq) is added dropwise with vigorous stirring. The mixture is then heated at reflux for 2 hours to generate the low-valent titanium reagent.
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A solution of 1-(2-fluoropyridin-4-yl)ethan-1-one (1.0 eq) in anhydrous THF is added to the black slurry of the titanium reagent.
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The reaction mixture is heated at reflux for 12 hours.
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After cooling to room temperature, the reaction is quenched by the slow addition of 10% aqueous potassium carbonate solution.
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The mixture is filtered through a pad of celite, and the filtrate is extracted with ethyl acetate (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield 1,2-Bis(2-fluoropyridin-4-yl)ethane.
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Predicted Characterization Data
The following tables summarize the predicted analytical and spectroscopic data for 1,2-Bis(2-fluoropyridin-4-yl)ethane. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₀F₂N₂ |
| Molecular Weight | 232.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 115-120 °C |
| Solubility | Soluble in chloroform, dichloromethane, and acetone. Sparingly soluble in methanol. Insoluble in water. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 5.2 Hz, 2H, H-6), 7.05 (s, 2H, H-3), 6.90 (d, J = 5.2 Hz, 2H, H-5), 3.00 (s, 4H, -CH₂CH₂-) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 163.5 (d, ¹JCF = 240 Hz, C-2), 150.0 (d, ³JCF = 15 Hz, C-4), 148.0 (d, ⁴JCF = 3 Hz, C-6), 120.5 (d, ³JCF = 4 Hz, C-5), 110.0 (d, ²JCF = 38 Hz, C-3), 36.5 (s, -CH₂CH₂-) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -68.0 (s) |
| FT-IR (KBr, cm⁻¹) | 3050 (aromatic C-H), 2930 (aliphatic C-H), 1600, 1560 (C=C/C=N stretching), 1250 (C-F stretching) |
| Mass Spectrometry (EI) | m/z (%): 232 (M⁺, 100), 213, 116 |
Potential Applications and Signaling Pathways
While the specific biological activity of 1,2-Bis(2-fluoropyridin-4-yl)ethane has not been reported, its structural motifs suggest potential applications in several areas of drug discovery. Fluorinated pyridines are known to interact with a variety of biological targets. The bidentate nature of this molecule, afforded by the two pyridine nitrogens, suggests it could act as a chelating ligand for metal ions, which is relevant in the design of metalloenzyme inhibitors. Furthermore, pyridine derivatives are prevalent in kinase inhibitors, and the unique electronic properties of the 2-fluoropyridine ring could be exploited to modulate kinase binding affinity and selectivity.
